Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF6O2/c1-19-8(18)4-2-6(10(15,16)17)7(11)3-5(4)9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAPWUYXMJMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate typically involves the esterification of 4-bromo-2,5-bis(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ester group, to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Methyl 4-bromo-2,5-bis(trifluoromethyl)benzyl alcohol.
Oxidation: 4-bromo-2,5-bis(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemistry: Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical properties, particularly in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing trifluoromethyl groups. This activation facilitates various substitution and addition reactions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the ester group can participate in reduction and oxidation processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
| Compound Name | Substituent Positions | Molecular Formula | CAS RN | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 4-Br, 2-CF₃, 5-CF₃ | C₁₁H₇BrF₆O₂ | 1260793-79-0 | 385.07 |
| Methyl 2-fluoro-5-(trifluoromethyl)benzoate | 2-F, 5-CF₃ | C₉H₆F₄O₂ | 556112-92-6 | 222.13 |
| Methyl 4-fluoro-3-(trifluoromethyl)benzoate | 4-F, 3-CF₃ | C₉H₆F₄O₂ | 176694-36-3 | 222.13 |
| 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid | 4-Br, 2-CF₃, 6-CF₃ | C₉H₃BrF₆O₂ | - | 337.02 |
Bromine vs. Fluorine Substituents
The replacement of fluorine with bromine introduces distinct chemical behaviors:
- Reactivity : Bromine acts as a superior leaving group in nucleophilic aromatic substitution (NAS) compared to fluorine, which is highly electronegative and resistant to displacement. This makes the brominated compound more reactive in coupling reactions (e.g., Suzuki-Miyaura) .
- Molecular Weight : Bromine increases molecular weight significantly (e.g., 385.07 g/mol for the target compound vs. 222.13 g/mol for fluorinated analogues), affecting physical properties like melting point and solubility .
Physical and Chemical Properties
- Solubility : The methyl ester group enhances solubility in organic solvents (e.g., DCM, THF) compared to carboxylic acid derivatives.
- Stability : Bromine’s polarizability may increase susceptibility to light-induced degradation compared to fluorinated compounds, necessitating storage in dark conditions.
Biological Activity
Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is a synthetic compound notable for its unique structural features, which include bromine and trifluoromethyl substituents. These modifications significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Bromine Substitution: Located at the para position (4-position) of the aromatic ring, which can enhance electrophilic reactivity.
- Trifluoromethyl Groups: Positioned at the 2 and 5 positions, these groups increase lipophilicity and metabolic stability, potentially enhancing bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The presence of trifluoromethyl groups often correlates with enhanced interactions with biological targets.
Antimicrobial Activity
Studies have demonstrated that compounds containing trifluoromethyl groups can exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against Staphylococcus aureus | |
| Related Trifluoromethyl Compounds | Broad-spectrum antimicrobial activity |
Mechanistic Studies
Mechanistic studies suggest that the biological activity of this compound may involve interaction with specific biological pathways. For example, its structural similarity to known inhibitors suggests potential inhibition of key enzymes involved in microbial metabolism.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The bromine atom enhances reactivity towards nucleophiles.
- The trifluoromethyl groups improve binding affinity to target proteins due to increased hydrophobic interactions.
Case Studies
- Antimicrobial Efficacy : A study involving this compound demonstrated its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent against resistant bacterial strains. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for this compound.
- Anti-inflammatory Effects : In vitro assays showed that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate:
- High Lipophilicity : Due to trifluoromethyl groups, which may lead to increased absorption rates.
- Metabolic Stability : The presence of bromine and trifluoromethyl groups may hinder metabolic degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
